Product packaging for 1,1-Dichloroethane (2,2,2-D3)(Cat. No.:CAS No. 56912-77-7)

1,1-Dichloroethane (2,2,2-D3)

Cat. No.: B1434543
CAS No.: 56912-77-7
M. Wt: 101.97 g/mol
InChI Key: SCYULBFZEHDVBN-FIBGUPNXSA-N
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Description

Significance of Stable Isotope Labeled Compounds in Mechanistic and Analytical Studies

Stable isotope-labeled compounds, including those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are crucial for identifying and understanding chemical and biological pathways. symeres.com Their use is fundamental in several areas of research:

Mechanistic and Kinetic Studies: The introduction of deuterium into a molecule creates a kinetic isotope effect, which can be used to investigate reaction mechanisms. symeres.com By comparing the reaction rates of deuterated and non-deuterated compounds, researchers can identify rate-limiting steps and elucidate reaction pathways. youtube.com

Analytical Techniques: In analytical chemistry, stable isotope-labeled compounds serve as ideal internal standards for quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comyoutube.com Their use improves the accuracy and reproducibility of measurements. youtube.com Isotope dilution mass spectrometry (IDMS) is a primary measurement method that provides reliable and traceable results. cenam.mx

Metabolism Studies: Deuterium labeling is a powerful tool for studying the metabolic fate of drugs and other xenobiotics. symeres.com By tracing the labeled compound through biological systems, scientists can identify metabolites, understand metabolic pathways, and assess bioavailability. symeres.comnih.govacs.org This is particularly important in drug discovery and development. youtube.com

Metabolomics: Stable isotope labeling is becoming a routine aspect of metabolomics, moving the field from observational to more detailed mechanistic investigations of cellular metabolism. nih.gov It helps in metabolite identification, quantification, and flux analysis, providing a deeper understanding of metabolic networks. nih.gov

Role of Deuterated Volatile Organic Compounds (VOCs) as Probes in Environmental and Biological Systems

Volatile organic compounds (VOCs) are a broad class of chemicals that easily evaporate at room temperature. wikipedia.org They play a significant role in atmospheric chemistry, contributing to the formation of ozone and secondary organic aerosols. researchgate.net In biological systems, VOCs can act as signaling molecules. helmholtz-munich.de

Deuterated VOCs are particularly useful as probes in both environmental and biological research for several reasons:

Environmental Monitoring: Deuterated VOCs are used as internal standards in methods for quantifying VOCs in various environmental matrices, such as air, water, and soil. nih.govepa.gov For instance, the U.S. Environmental Protection Agency (EPA) uses deuterated monitoring compounds to assess the performance of analytical methods for VOCs. nemc.us

Tracing Pollutant Fate: In environmental studies, deuterated VOCs can be used to trace the transport and transformation of pollutants. Their distinct mass allows them to be easily distinguished from their non-deuterated counterparts, enabling researchers to follow their pathways in complex environmental systems.

Biological Interaction Studies: In biological systems, VOCs are involved in a wide range of interactions, from plant defense to microbial communication. helmholtz-munich.deresearchgate.net Deuterated VOCs can be used to study the uptake, metabolism, and signaling functions of these compounds in living organisms without altering their fundamental chemical behavior. symeres.com

Research Trajectories for 1,1-Dichloroethane (B41102) (2,2,2-D3) as a Model Deuterated Halogenated Alkane

1,1-Dichloroethane (1,1-DCA) is a chlorinated hydrocarbon primarily used as a chemical intermediate. ca.gov Its deuterated isotopologue, 1,1-Dichloroethane (2,2,2-D3), where the three hydrogen atoms on one carbon are replaced by deuterium, serves as a valuable model compound for research in several areas.

Mechanistic Studies of Dehalogenation: Halogenated alkanes are significant environmental pollutants. Understanding the mechanisms of their degradation is crucial for developing remediation strategies. 1,1-Dichloroethane (2,2,2-D3) has been used in studies investigating the reductive dehalogenation of chlorinated ethanes by zero-valent metals. dss.go.th These studies help to elucidate the reaction pathways, which can involve stepwise hydrogenolysis or more complex routes leading to various products. dss.go.th The use of the deuterated compound allows for the tracking of the deuterium atoms in the reaction products, providing insight into the reaction mechanism. dss.go.th

Analytical Standard: 1,1-Dichloroethane (2,2,2-D3) is used as an internal standard in analytical methods for the determination of volatile organic compounds. isotope.com Its physical and chemical properties are very similar to the non-labeled compound, but its different mass allows for easy identification and quantification in mass spectrometric analyses.

Probing Reaction Dynamics: The kinetic isotope effect associated with the C-D bond versus the C-H bond makes 1,1-Dichloroethane (2,2,2-D3) a useful tool for studying the dynamics of chemical reactions. By comparing the reactivity of the deuterated and non-deuterated forms, researchers can gain insights into the transition states and rate-determining steps of reactions involving C-H bond cleavage. symeres.comsci-hub.seacs.org Recent advancements in deuteration reactions, including electrochemical and photocatalytic methods, have expanded the accessibility and application of deuterated compounds like 1,1-Dichloroethane (2,2,2-D3) in mechanistic investigations. xmu.edu.cnnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4Cl2 B1434543 1,1-Dichloroethane (2,2,2-D3) CAS No. 56912-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-1,1,1-trideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYULBFZEHDVBN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Methodologies for 1,1 Dichloroethane 2,2,2 D3 in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the characterization of deuterated compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information regarding the structure, vibrational modes, and isotopic composition of 1,1-dichloroethane (B41102) (2,2,2-D3).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Incorporation

NMR spectroscopy is a primary method for verifying the success of deuteration and for determining the precise location of the deuterium atoms within a molecule.

Deuterium (²H) NMR spectroscopy directly observes the deuterium nucleus, which has a spin of 1. wikipedia.org This technique is highly effective for confirming the presence and location of deuterium in a molecule. wikipedia.org In the case of 1,1-dichloroethane (2,2,2-D3), a strong signal in the ²H NMR spectrum would confirm the successful incorporation of deuterium. wikipedia.org The chemical shift in ²H NMR is similar to that in proton (¹H) NMR, but the resolution is often lower. wikipedia.org Due to the low natural abundance of deuterium (0.016%), samples typically need to be enriched to obtain a strong signal. wikipedia.org The presence of a peak corresponding to the CD3 group confirms that the deuteration occurred at the desired C2 position.

Both ¹³C and ¹H NMR provide indirect but crucial evidence of deuteration.

¹H NMR: In the ¹H NMR spectrum of 1,1-dichloroethane (2,2,2-D3), the signal corresponding to the methyl (CH3) protons would be absent or significantly diminished. docbrown.info The remaining signal would be from the methine (CH) proton, which would appear as a singlet instead of a quartet, as the coupling to the adjacent deuterons is not typically resolved in standard ¹H NMR. docbrown.info The most common solvent for ¹H NMR is a deuterated solvent like CDCl3 to avoid interference from solvent protons. docbrown.info

¹³C NMR: The ¹³C NMR spectrum of 1,1-dichloroethane shows two distinct signals, corresponding to the two different carbon environments. docbrown.info Upon deuteration at the C2 position, the signal for the C2 carbon (the CD3 group) will exhibit a characteristic splitting pattern due to coupling with the deuterium atoms. The multiplicity of this signal will be a septet (a 1:3:6:7:6:3:1 pattern) due to coupling with three equivalent deuterium nuclei. Furthermore, deuterium substitution can cause a small upfield shift in the resonance of the directly attached carbon and, to a lesser extent, adjacent carbons, an effect known as the deuterium isotope effect on ¹³C chemical shifts. rsc.org

Table 1: Predicted NMR Spectral Data for 1,1-Dichloroethane (2,2,2-D3)

NucleusGroupPredicted Chemical Shift (ppm)Predicted Multiplicity
¹HCHCl₂~5.9Singlet
¹³CCHCl₂~69Singlet
¹³CCD₃~31Septet
²HCD₃~2.0Singlet

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds.

In the IR spectrum of 1,1-dichloroethane, C-H stretching vibrations are typically observed in the range of 2845-2975 cm⁻¹. docbrown.info For 1,1-dichloroethane (2,2,2-D3), the C-D stretching vibrations would appear at a lower frequency, generally around 2100-2200 cm⁻¹, due to the increased mass of deuterium. The presence of these C-D stretching bands and the absence or significant reduction of the C-H stretching bands for the methyl group provide strong evidence for deuteration. The fingerprint region of the IR spectrum, from approximately 400 to 1500 cm⁻¹, contains complex vibrations that are unique to the molecule, and changes in this region can also indicate successful isotopic substitution. docbrown.info

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for observing symmetric vibrations and can be used to study conformational isomers. nih.govnih.gov Similar to IR, the C-D stretching vibrations in the Raman spectrum of 1,1-dichloroethane (2,2,2-D3) would be expected at lower wavenumbers compared to the C-H stretches of the non-deuterated compound.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and isotopic composition of a compound.

High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous confirmation of the molecular formula and the extent of deuteration. The molecular weight of non-deuterated 1,1-dichloroethane (C₂H₄Cl₂) is approximately 98.96 g/mol . nist.gov For 1,1-dichloroethane (2,2,2-D3) (C₂HD₃Cl₂), the molecular weight will increase by approximately 3 units.

The mass spectrum of 1,1-dichloroethane is complicated by the presence of two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. docbrown.info This results in a characteristic isotopic pattern for the molecular ion peak. For non-deuterated 1,1-dichloroethane, molecular ion peaks are observed at m/z 98 (for C₂H₄³⁵Cl₂), 100 (for C₂H₄³⁵Cl³⁷Cl), and 102 (for C₂H₄³⁷Cl₂). docbrown.info

For 1,1-dichloroethane (2,2,2-D3), this entire isotopic cluster will be shifted by +3 m/z units. Therefore, the expected molecular ion peaks would be at m/z 101, 103, and 105. The fragmentation pattern will also be affected by the deuteration. For example, the base peak in the mass spectrum of 1,1-dichloroethane is often the [CH₃CH³⁵Cl]⁺ fragment at m/z 63. docbrown.info In the deuterated analog, the corresponding fragment would be [CD₃CH³⁵Cl]⁺, which would be observed at m/z 66.

Table 2: Predicted Mass Spectrometry Data for 1,1-Dichloroethane (2,2,2-D3)

SpeciesPredicted m/z (for ³⁵Cl isotopes)
[C₂HD₃Cl₂]⁺ (Molecular Ion)101
[CD₃CHCl]⁺66
[CHCl₂]⁺83
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis and Trace Detection

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the quantitative analysis and trace detection of 1,1-Dichloroethane and its deuterated isotopologue, 1,1-Dichloroethane (2,2,2-D3). This powerful analytical tool combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection afforded by mass spectrometry. The GC column separates volatile organic compounds (VOCs) like 1,1-dichloroethane from a sample mixture based on their boiling points and affinities for the stationary phase within the column. Following separation, the compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for definitive identification and precise quantification.

In the context of 1,1-Dichloroethane (2,2,2-D3), GC-MS is instrumental for its ability to differentiate between the deuterated standard and its non-deuterated counterpart. This is achieved by monitoring specific mass-to-charge (m/z) ratios corresponding to the molecular ions and characteristic fragment ions of each isotopologue. For trace detection, techniques such as selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only a few specific ions. This significantly enhances the signal-to-noise ratio, enabling the detection of 1,1-Dichloroethane (2,2,2-D3) at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range in various matrices, including environmental and biological samples. cdc.gov

Research has demonstrated the effectiveness of GC-MS for the analysis of chlorinated hydrocarbons in diverse sample types. For instance, methods have been developed for the determination of volatile organic compounds in water and other environmental matrices. researchgate.net The use of a deuterated internal standard like 1,1-Dichloroethane (2,2,2-D3) is crucial in these analyses to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantitative results. The inherent selectivity of mass spectrometry minimizes interferences from co-eluting compounds, a common challenge in complex sample matrices. shimadzu.com

Table 1: GC-MS Parameters for Volatile Organic Compound Analysis

ParameterSetting
Gas Chromatograph Bruker SCION 436
Inlet Bruker PTV Model 1079
Injection Mode Split Injection
Injection Temperature 230 °C
Split Ratio 1:10
Oven Program Initial 40°C (hold 10 min), Ramp 1: 10°C/min to 100°C, Ramp 2: 8°C/min to 225°C
Column Bruker BR-624ms, 30 m x 0.25mm x 1.4 µm
Carrier Gas Flow 1.0 mL/min (Constant Flow)
Mass Spectrometer SCION Premium SQ
Solvent Delay 4 minutes
Scan Range 35-260 da
Ion Source Temperature 250 °C
Transfer Line Temperature 280 °C
This table presents typical GC-MS parameters for the analysis of volatile organic compounds, including chlorinated ethanes. researchgate.net
Isotope Ratio Mass Spectrometry (IRMS) for Stable Isotope Fractionation Studies

Isotope Ratio Mass Spectrometry (IRMS) is a specialized and highly precise mass spectrometric technique used to measure the relative abundance of stable isotopes in a sample. wikipedia.org In the study of 1,1-Dichloroethane (2,2,2-D3), IRMS is invaluable for investigating stable isotope fractionation, a process that can provide deep insights into the origin, fate, and transformation pathways of this compound in the environment. pnnl.gov Isotope fractionation refers to the slight partitioning of isotopes between different phases or chemical species, which occurs due to the mass differences between isotopes. These subtle variations in isotopic ratios can be indicative of specific physical, chemical, or biological processes. pnnl.gov

When coupled with a gas chromatograph (GC-IRMS), this technique allows for the compound-specific isotope analysis (CSIA) of volatile compounds like 1,1-dichloroethane. The GC separates the components of a mixture, and each individual compound is then combusted or pyrolyzed to a simple gas (e.g., CO2, H2) before entering the IRMS. The IRMS then measures the isotopic ratios (e.g., ¹³C/¹²C, ²H/¹H) with extremely high precision. ub.edu

For 1,1-Dichloroethane (2,2,2-D3), IRMS can be used to track its degradation pathways. For example, microbial degradation of chlorinated hydrocarbons often exhibits significant kinetic isotope effects, where molecules containing lighter isotopes (e.g., ¹²C, ¹H) are degraded at a faster rate than those with heavier isotopes (e.g., ¹³C, ²H). researchgate.net By measuring the changes in the stable isotope ratios of carbon and hydrogen in the remaining 1,1-dichloroethane over time, researchers can elucidate the specific biodegradation mechanisms at play. researchgate.netnih.gov The use of a deuterated standard like 1,1-Dichloroethane (2,2,2-D3) can also serve as a tracer in these studies to follow the transformation of the compound and to differentiate it from naturally occurring 1,1-dichloroethane.

Chromatographic Separation Techniques

Gas Chromatography (GC) with Selective Detectors (e.g., FID, ECD)

Gas chromatography (GC) is a fundamental technique for the separation of volatile compounds like 1,1-Dichloroethane (2,2,2-D3). measurlabs.com The choice of detector is critical and depends on the specific analytical requirements, such as sensitivity and selectivity. Two commonly used selective detectors for the analysis of chlorinated hydrocarbons are the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD).

The Flame Ionization Detector (FID) is a robust and widely used detector that is sensitive to organic compounds that can be ionized in a hydrogen-air flame. measurlabs.com While it is not specific to halogenated compounds, it provides excellent sensitivity for a broad range of organic analytes. oup.com For the analysis of 1,1-Dichloroethane, GC-FID can be a reliable method, particularly when the sample matrix is relatively clean and high concentrations are expected. researchgate.net However, its lack of selectivity can be a disadvantage in complex matrices where co-eluting compounds may interfere with the analyte of interest. oup.com

The Electron Capture Detector (ECD) , on the other hand, is highly selective and extremely sensitive to electronegative compounds, such as those containing halogens. gcms.czmeasurlabs.com This makes GC-ECD an ideal technique for the trace analysis of chlorinated compounds like 1,1-Dichloroethane. gcms.cz The ECD operates by using a radioactive source (typically Nickel-63) to generate a steady stream of electrons. When an electronegative compound passes through the detector, it captures some of these electrons, causing a decrease in the standing current, which is then measured as a peak. measurlabs.com The high sensitivity of the ECD allows for the detection of halogenated compounds at very low levels, making it suitable for environmental monitoring and residue analysis. gcms.cz

Table 2: Comparison of FID and ECD for 1,1-Dichloroethane Analysis

FeatureFlame Ionization Detector (FID)Electron Capture Detector (ECD)
Selectivity Responds to most organic compounds.Highly selective for electronegative compounds (e.g., halogenated). measurlabs.com
Sensitivity Good sensitivity for hydrocarbons.Extremely high sensitivity for halogenated compounds. gcms.cz
Linear Range Wide linear range.More limited linear range compared to FID. gcms.cz
Typical Analytes Hydrocarbons, alcohols, esters.Pesticides, PCBs, chlorinated solvents. measurlabs.com
Radioactive Source NoYes (typically ⁶³Ni). measurlabs.com
This table provides a comparative overview of the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD) for the analysis of compounds like 1,1-Dichloroethane.

Headspace-GC Techniques for Volatile Compound Analysis

Headspace-Gas Chromatography (Headspace-GC) is a powerful and widely used sample introduction technique for the analysis of volatile and semi-volatile organic compounds in solid and liquid samples. libretexts.orgcloudfront.net This method is particularly well-suited for the analysis of 1,1-Dichloroethane (2,2,2-D3) as it allows for the separation of the volatile analyte from the non-volatile sample matrix, thereby reducing matrix effects and protecting the GC system from contamination. libretexts.org

The principle of headspace analysis involves placing a sample in a sealed vial and allowing the volatile components to partition between the sample matrix and the gas phase (headspace) above it until equilibrium is reached. colostate.edu A portion of the headspace gas is then injected into the GC for analysis. The concentration of the analyte in the headspace is proportional to its concentration in the original sample, governed by the partition coefficient. cloudfront.net

There are two main types of headspace analysis: static and dynamic. In static headspace analysis , the sample is allowed to equilibrate at a specific temperature for a set period, and a fixed volume of the headspace is then analyzed. colostate.edu This is a simple and robust technique suitable for many applications. Dynamic headspace analysis , also known as purge-and-trap, involves purging the sample with an inert gas to strip the volatile compounds, which are then trapped on an adsorbent material. The trapped compounds are subsequently desorbed by heating and transferred to the GC column. This technique offers higher sensitivity compared to static headspace and is often used for trace-level analysis. nih.gov

Headspace-GC, often coupled with mass spectrometry (HS-GC-MS), is a standard method for the analysis of residual solvents, including chlorinated hydrocarbons, in pharmaceuticals and for the determination of volatile pollutants in environmental samples such as water and soil. cdc.govresearchgate.net The use of 1,1-Dichloroethane (2,2,2-D3) as an internal standard in headspace analysis is crucial for accurate quantification, as it compensates for variations in sample matrix and injection volume. researchgate.net

Isotope Dilution Mass Spectrometry for Enhanced Analytical Precision

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for the quantification of chemical compounds. rsc.org It is considered a primary ratio method of measurement and is often used to certify reference materials. nih.gov The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte, in this case, 1,1-Dichloroethane (2,2,2-D3), to the sample. This labeled compound, often referred to as the "spike" or internal standard, is chemically identical to the native analyte but has a different mass due to the presence of heavier isotopes.

After the addition of the spike and allowing for equilibration with the sample, the mixture is processed and analyzed by mass spectrometry (typically GC-MS). The mass spectrometer is used to measure the ratio of the signal from the native analyte to that of the isotopically labeled standard. Because the native analyte and the labeled standard behave identically during sample preparation, extraction, and chromatographic separation, any losses of the analyte during these steps will be mirrored by proportional losses of the standard. itrcweb.org This means that the measured isotope ratio remains constant, regardless of the sample recovery.

By knowing the initial amount of the labeled standard added, its isotopic purity, and the measured isotope ratio in the final extract, the exact amount of the native analyte in the original sample can be calculated with very high precision and accuracy. rsc.org This technique effectively eliminates biases arising from incomplete extraction, matrix effects, and instrument instability. The use of 1,1-Dichloroethane (2,2,2-D3) as an internal standard in an IDMS method for the analysis of 1,1-dichloroethane would significantly enhance the reliability of the quantitative results, making it a powerful tool for research and regulatory applications where high accuracy is paramount. itrcweb.org

Development of Novel Analytical Approaches for Deuterated Chlorinated Alkanes

The field of analytical chemistry is continuously evolving, with ongoing research focused on developing novel and improved methods for the analysis of challenging compounds like deuterated chlorinated alkanes. These advancements aim to enhance sensitivity, selectivity, and efficiency, as well as to provide more comprehensive information about the analytes and their behavior in various systems.

One area of development is in the realm of advanced mass spectrometry techniques. High-resolution mass spectrometry (HRMS), for instance, provides very accurate mass measurements, which can help in the unambiguous identification of compounds and the elucidation of their elemental composition, even in complex matrices. nih.gov This is particularly useful for distinguishing between isomers and for identifying unknown degradation products of chlorinated alkanes.

Another promising area is the development of new sample preparation techniques that are faster, more environmentally friendly, and more amenable to automation. Techniques such as solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE) are being explored as alternatives to traditional liquid-liquid extraction methods for the preconcentration of volatile organic compounds from various sample types.

Furthermore, there is growing interest in multidimensional chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), which offers significantly higher peak capacity and resolving power compared to conventional one-dimensional GC. This can be particularly advantageous for the analysis of complex mixtures of chlorinated alkanes and their deuterated analogs, allowing for the separation of co-eluting compounds and providing a more detailed chemical fingerprint of the sample.

The development of novel analytical approaches also extends to the synthesis of new deuterated standards and reference materials, which are essential for the validation and quality control of analytical methods. amazonaws.com As research into the environmental fate and toxicological effects of chlorinated alkanes continues, the demand for more sophisticated and reliable analytical methods for their deuterated isotopologues will undoubtedly increase.

Environmental Fate and Transformation Mechanisms of 1,1 Dichloroethane 2,2,2 D3

Abiotic Degradation Pathways and Kinetic Isotope Effects

Abiotic degradation of 1,1-dichloroethane (B41102) (1,1-DCA) in the environment is generally a slow process, with transformation pathways that include hydrolysis, photolysis, and reductive dechlorination. The introduction of deuterium (B1214612) at the 2,2,2-position is expected to influence the kinetics of these reactions, particularly those involving the cleavage of a carbon-hydrogen bond.

The hydrolysis of 1,1-DCA proceeds very slowly, with an estimated half-life of 60 years at a neutral pH and 25°C. cdc.gov The reaction mechanism typically involves nucleophilic substitution or elimination, both of which primarily depend on the cleavage of the carbon-chlorine (C-Cl) bond at the C-1 position.

Because the C-D bonds in 1,1-Dichloroethane (2,2,2-D3) are not broken during the rate-determining step of hydrolysis, a primary kinetic isotope effect is not anticipated. However, a small secondary kinetic isotope effect may be observed. wikipedia.org Secondary KIEs arise from changes in the vibrational frequencies at the transition state compared to the ground state for bonds not directly involved in the reaction. For the D3-substituted compound, this effect is expected to be minimal, and the hydrolysis rate would not differ significantly from that of the non-deuterated 1,1-DCA. No direct experimental data on the hydrolysis kinetics of 1,1-Dichloroethane (2,2,2-D3) are currently available in the literature.

Direct photolysis of 1,1-DCA in aquatic environments is not considered a significant degradation pathway. cdc.gov In the atmosphere, the dominant transformation process is the reaction with photochemically produced hydroxyl radicals (•OH), with an estimated atmospheric residence time of approximately 49 days for 1,1-DCA. cdc.gov This reaction proceeds via hydrogen atom abstraction, which can occur at either the C-1 or C-2 position.

In anaerobic environments, 1,1-DCA can undergo abiotic reductive dechlorination, a process often mediated by naturally occurring minerals or zero-valent metals like iron (Fe⁰). acs.org This transformation involves the cleavage of a C-Cl bond, leading to the formation of chloroethane (B1197429).

For 1,1-Dichloroethane (2,2,2-D3), the C-D bonds of the methyl group are not directly involved in this reaction. Therefore, similar to hydrolysis, a significant primary KIE is not expected. Any observed isotope effect would be a small secondary KIE. While specific studies on the D3 compound are absent, research on the dual carbon-chlorine isotope fractionation of the parent compound, 1,1,1-trichloroethane (B11378) (1,1,1-TCA), during reduction by Fe⁰ showed significant fractionation for both carbon and chlorine, confirming that the reaction mechanism centers on the C-Cl bond. acs.org

Table 1: Expected Kinetic Isotope Effects (KIE) for Abiotic Degradation of 1,1-Dichloroethane (2,2,2-D3)

Degradation PathwayBond Cleavage in Rate-Determining StepExpected KIE Type for D3 SubstitutionExpected Impact on Reaction Rate
Hydrolysis C-ClSecondaryMinimal to negligible change
Atmospheric Oxidation (by •OH at C-2) C-DPrimarySignificant decrease
Reductive Dechlorination (Abiotic) C-ClSecondaryMinimal to negligible change

Biotic Degradation Pathways and Isotopic Fractionation

The biodegradation of chlorinated alkanes is a critical process in the natural attenuation of these contaminants in groundwater. Isotopic fractionation, the partitioning of isotopes between reactant and product pools, is a key tool for monitoring these processes in situ.

The anaerobic biodegradation of 1,1-DCA to chloroethane is well-documented. cdc.gov Studies using compound-specific isotope analysis (CSIA) have focused on carbon isotopes to track this process. During the reductive dechlorination of 1,1-DCA by a Dehalobacter-containing culture, a significant carbon isotope fractionation was observed. researchgate.netweebly.com

For 1,1-Dichloroethane (2,2,2-D3), the rate-determining step in reductive dechlorination is the enzymatic cleavage of the C-Cl bond. As the C-D bonds are not broken, a primary hydrogen kinetic isotope effect would not occur. However, a secondary hydrogen KIE might be present. While data for the D3 isotopologue of 1,1-DCA is not available, studies on the related compound 1,2-dichloroethane (B1671644) have demonstrated that hydrogen isotope fractionation can be a powerful tool to distinguish between different microbial degradation pathways (e.g., oxidation vs. dihaloelimination). acs.orgnih.gov This suggests that analyzing hydrogen isotopes in the D3 compound could provide mechanistic insights if other degradation pathways were active.

The carbon isotope enrichment factors for biotic degradation are often smaller than those for abiotic degradation pathways, a phenomenon attributed to the masking of the intrinsic KIE by other rate-limiting steps in the enzymatic process, such as substrate binding or product release. researchgate.netweebly.com

Table 2: Reported Carbon Isotope Enrichment Factors (ε) for 1,1-DCA Degradation Pathways

Degradation PathwayOrganism/SystemCarbon Enrichment Factor (εC)Reference
Biotic Reductive Dechlorination Dehalobacter-containing culture (whole cells)-10.5‰ researchgate.netweebly.com
Biotic Reductive Dechlorination Dehalobacter-containing culture (cell-free extract)-7.9‰ researchgate.netweebly.com
Abiotic Reductive Dechlorination Various metals (Cr(II), Fe⁰)-13.7‰ to -15.8‰ researchgate.net

Aerobic Biodegradation Studies of Deuterated Substrates

No peer-reviewed studies or environmental data reports were identified that specifically investigate the aerobic biodegradation of the deuterated substrate 1,1-Dichloroethane (2,2,2-D3).

Research on the non-deuterated parent compound, 1,1-dichloroethane (1,1-DCA), indicates that it is generally resistant to aerobic biodegradation. cdc.govchemicalbook.com Studies have shown that under aerobic conditions, the concentration of 1,1-DCA may remain unchanged over extended periods, even in the presence of methanotrophic enrichment cultures that degrade other chlorinated ethenes. In subsurface soils, the loss of 1,1-DCA through biodegradation is expected to be insignificant. cdc.gov While it can be formed from the anaerobic biodegradation of 1,1,1-trichloroethane, its own subsequent degradation is slow, with reported half-lives exceeding 30 to 60 days under anaerobic conditions. cdc.gov

Carbon and Hydrogen Isotopic Fractionation during Biotransformation Processes

There is no available data on the carbon and hydrogen isotopic fractionation of 1,1-dichloroethane during aerobic biotransformation.

However, research into its fate under anaerobic conditions has provided insights into carbon isotope fractionation. In a study involving a Dehalobacter-containing mixed culture, the reductive dechlorination of 1,1-dichloroethane showed significant carbon isotope fractionation. weebly.com The key findings from this research are summarized below.

Table 1: Carbon Isotope Fractionation of 1,1-Dichloroethane during Anaerobic Biodegradation

Experimental Condition Carbon Isotope Fractionation Factor (ε)
Whole Cell Degradation -10.5‰ (± 0.6‰)
Cell-Free Extracts -7.9‰

Source: Insights into Enzyme Kinetics of Chloroethane Biodegradation Using Compound Specific Stable Isotopes weebly.com

These results demonstrate a distinct isotopic signature for the anaerobic biodegradation of 1,1-DCA. weebly.com Notably, the fractionation factor for the less chlorinated 1,1-DCA is significantly larger than that of its parent compound, 1,1,1-trichloroethane, a pattern also observed with chlorinated ethenes. weebly.com No studies were found detailing the hydrogen isotopic fractionation for 1,1-dichloroethane under any biotransformation process.

Environmental Transport and Distribution Dynamics

The transport and distribution of 1,1-dichloroethane in the environment are primarily governed by its high volatility and mobility in soil and water. cdc.govchemicalbook.com

Volatilization and Atmospheric Partitioning

1,1-Dichloroethane is a very volatile compound, and releases to surface waters or soils are expected to partition rapidly into the atmosphere. cdc.govtpsgc-pwgsc.gc.ca Its tendency to volatilize is quantified by its Henry's law constant. Once in the atmosphere, it has an estimated residence time of 49 days. cdc.gov

Table 2: Physical and Chemical Properties Related to Volatilization of 1,1-Dichloroethane

Property Value Reference(s)
Henry's Law Constant 5 x 10⁻³ to 5.62 x 10⁻³ atm·m³/mol tpsgc-pwgsc.gc.canj.gov
Vapor Pressure 227 mmHg at 25 °C chemicalbook.com

The high volatility means that volatilization is a primary fate process. cdc.govchemicalbook.com Estimated volatilization half-lives from a model river and a model lake are approximately 3 hours and 4 days, respectively. chemicalbook.com

Sorption and Desorption Behavior in Aquatic and Soil Systems

In soil and aquatic environments, 1,1-dichloroethane exhibits very high mobility due to its low affinity for sorption to soil and sediment particles. cdc.govchemicalbook.com Sorption is more likely only in soils with a high organic carbon content. cdc.gov This limited sorption means that the compound can readily migrate through soil and potentially contaminate groundwater. epa.gov

The extent of sorption is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc).

Table 3: Sorption Coefficients for 1,1-Dichloroethane

Property Value Indication Reference(s)
log Koc 1.48 to 1.8 Low to Moderate Adsorption tpsgc-pwgsc.gc.caepa.gov

These values confirm that 1,1-dichloroethane does not bind strongly to soil particles, leading to rapid movement in the subsurface and making it a potential groundwater contaminant. cdc.govepa.gov The adsorbed portion in both the unsaturated (vadose) and saturated zones is expected to desorb rapidly, contributing to either gaseous or dissolved contaminant plumes. tpsgc-pwgsc.gc.ca

Mechanistic Investigations Utilizing 1,1 Dichloroethane 2,2,2 D3

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The study of KIEs, particularly the deuterium (B1214612) effect (kH/kD), is a cornerstone of mechanistic chemistry. libretexts.org Because deuterium is twice as heavy as hydrogen, the C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. libretexts.org This difference in bond energy often leads to a slower reaction rate for the deuterated compound when the C-H bond is cleaved in the rate-determining step. pkusz.edu.cn

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of a reaction. pkusz.edu.cn For reactions involving 1,1-dichloroethane (B41102) (2,2,2-D3), a significant primary KIE (typically kH/kD > 2) provides strong evidence that the C-H bond on the second carbon (the methyl group) is cleaved in the slowest, rate-limiting step. libretexts.org

A prominent example of where this can be studied is in C-H bond activation, such as in oxidation reactions catalyzed by enzymes. For instance, the metabolic transformation of 1,1-dichloroethane in biological systems is often initiated by cytochrome P450 enzymes. epa.gov This process is believed to involve the abstraction of a hydrogen atom from the substrate. nih.gov If the initial C-H bond cleavage at the C-2 position is the rate-determining step, a substantial primary KIE would be expected. The observation of a large kH/kD value (e.g., 5-7) in such a system would strongly support a mechanism where hydrogen atom abstraction is the key kinetic bottleneck. libretexts.orgnih.gov

Another area where primary KIEs are crucial for mechanistic elucidation is in elimination reactions, such as the dehydrochlorination of 1,1-dichloroethane to form vinyl chloride. If this reaction proceeds via an E2 mechanism, a base removes a proton from the C-2 carbon simultaneously with the departure of a chloride ion from the C-1 carbon. In this concerted step, the C-H bond is broken. Therefore, comparing the rate of elimination for 1,1-dichloroethane with that of 1,1-dichloroethane (2,2,2-D3) would yield a large primary KIE, confirming the E2 pathway.

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken in the rate-determining step, but its presence still influences the reaction rate. pkusz.edu.cnslideshare.net These effects are typically much smaller than primary KIEs (kH/kD is often close to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu

SKIEs are particularly informative for studying changes in hybridization at a carbon atom adjacent to the isotopic label. slideshare.netepfl.ch For example, consider a reaction where a leaving group departs from the C-1 carbon of 1,1-dichloroethane, proceeding through an SN1-type mechanism. The rate-determining step would be the formation of a carbocation at C-1, which involves a change in hybridization from sp3 (tetrahedral) to sp2 (trigonal planar).

This rehybridization at C-1 alters the vibrational frequencies of the C-D bonds at the adjacent C-2 position. Specifically, the out-of-plane bending vibrations are affected. epfl.ch

sp3 → sp2 Rehybridization: When the reaction center goes from sp3 to a less crowded sp2 state, the vibrational force constants for the adjacent C-D bonds typically decrease. This leads to a normal secondary KIE (kH/kD ≈ 1.1–1.2) . epfl.ch

sp2 → sp3 Rehybridization: Conversely, if a reaction involves a change from an sp2 to a more crowded sp3 state, the vibrational force constants increase, resulting in an inverse secondary KIE (kH/kD ≈ 0.8–0.9) . epfl.ch

By measuring the SKIE in reactions of 1,1-dichloroethane (2,2,2-D3), researchers can infer changes in the transition state structure at the neighboring carbon, providing valuable mechanistic details that are not accessible through other methods. princeton.edu

The application of deuterium KIEs using 1,1-dichloroethane (2,2,2-D3) extends across various organic and in vitro enzymatic reactions. These studies are crucial for understanding reaction mechanisms and the factors that control reaction rates.

In organic synthesis, KIEs can distinguish between competing pathways. For example, in a base-induced reaction of 1,1-dichloroethane, it might be unclear whether substitution (SN2) or elimination (E2) is the dominant pathway. A KIE study can provide a definitive answer. A large primary KIE would point towards an E2 mechanism, while a small secondary KIE near unity would be more consistent with an SN2 reaction where the C-H bonds are not directly involved.

Reaction TypeIsotopically Sensitive StepExpected KIE (kH/kD)Mechanistic Implication
E2 EliminationC-H/D bond cleavage at C-2Large, Primary (4-8)C-H bond breaking is part of the rate-determining step.
SN1 ReactionRehybridization (sp3→sp2) at C-1Small, Normal Secondary (~1.1)C-H bond is not broken; indicates carbocation formation at adjacent carbon.
SN2 ReactionNucleophilic attack at C-1Very Small Secondary (~1.0-1.05)Minimal change in C-H bond vibration; confirms no direct involvement.
P450 Oxidation (Rate-Limiting H-Abstraction)C-H/D bond cleavage at C-2Large, Primary (3-10)Hydrogen abstraction by the enzyme is the slowest step in the catalytic cycle.
P450 Oxidation (Non-Rate-Limiting H-Abstraction)C-H/D bond cleavage at C-2Small (~1)Another step (e.g., substrate binding, product release) is rate-limiting.

Reaction Pathway Elucidation and Intermediate Identification

Isotopic labeling with deuterium is a powerful technique for tracing the fate of atoms through a complex reaction sequence, thereby elucidating reaction pathways and confirming the identity of intermediates. nih.gov Using 1,1-dichloroethane (2,2,2-D3) as a starting material or generating it as an intermediate allows chemists to follow the deuterated methyl group through subsequent transformations.

For instance, in studies of environmental degradation, chlorinated ethanes can undergo reductive dechlorination. If 1,1,1-trichloroethane (B11378) were reduced, a potential product is 1,1-dichloroethane. If the starting material was labeled (e.g., 1,1,1-trichloroethane-d3), the detection of 1,1-dichloroethane (2,2,2-D3) with the deuterium label intact would confirm this specific transformation pathway. The absence of H/D exchange with the solvent would further indicate the stability of the C-D bonds under the reaction conditions, validating that the label serves as a reliable tracer.

Furthermore, if 1,1-dichloroethane (2,2,2-D3) were subjected to further reactions, such as oxidation or elimination, the position of the deuterium label in the final products would provide unambiguous evidence of the reaction mechanism. For example, in the metabolic conversion of 1,1-dichloroethane to acetic acid, the retention of deuterium in the resulting methyl group of acetic acid would confirm that the C-2 carbon and its attached hydrogens remain as a unit throughout the transformation. epa.gov Conversely, if the reaction proceeded via an alternative pathway that involved scrambling or loss of the deuterium atoms, this would also be readily detectable, allowing researchers to refute incorrect mechanistic proposals.

Stereochemical Aspects of Reactions Involving Deuterated 1,1-Dichloroethane

While 1,1-dichloroethane itself is not chiral, the use of its deuterated analog, 1,1-dichloroethane (2,2,2-D3), can be instrumental in studying the stereochemistry of reactions where new chiral centers are formed or in reactions that proceed via stereospecific mechanisms.

Many chemical reactions, particularly elimination reactions, have strict stereochemical requirements. The E2 elimination mechanism, for example, typically proceeds via an anti-periplanar transition state, where the abstracted proton and the leaving group are on opposite sides of the C-C bond and in the same plane.

By using a stereochemically defined, deuterated substrate (if one were synthesized from a chiral precursor), one could probe these requirements. More commonly, even with the achiral 1,1-dichloroethane (2,2,2-D3), its use in a reaction that generates a chiral product can help elucidate the stereochemical course of the reaction. The relative orientation of the deuterium atoms in the product can reveal information about the transition state geometry.

For example, if an enzyme were to catalyze a reaction on 1,1-dichloroethane that introduces a new substituent, creating a chiral center, the enzyme would likely distinguish between the pro-chiral hydrogens of the methyl group. In such a case, starting with 1,1-dichloroethane (2,2,2-D3) and analyzing the stereochemistry of the deuterated product would reveal the enzyme's stereoselectivity. This type of analysis is fundamental to understanding the precise three-dimensional interactions between an enzyme and its substrate during catalysis.

Computational Chemistry and Theoretical Studies of 1,1 Dichloroethane 2,2,2 D3

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations, rooted in solving the Schrödinger equation, are employed to determine the electronic structure of a molecule, from which various properties like geometry, energy, and vibrational frequencies can be derived. wavefun.com Methods such as Density Functional Theory (DFT) and ab initio calculations are standard tools for these investigations. nrel.gov

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable structure. youtube.com For 1,1-dichloroethane (B41102) (2,2,2-D3), this involves determining the precise bond lengths, bond angles, and dihedral angles. The process starts with an initial guess of the geometry and iteratively adjusts the atomic coordinates until the forces on the atoms are negligible. nrel.gov

While 1,1-dichloroethane does not exhibit the same gauche and anti (or trans) isomerism found in its structural isomer, 1,2-dichloroethane (B1671644), it does have conformational isomers resulting from the rotation around the carbon-carbon single bond. nih.govspoken-tutorial.org The rotation of the CD3 group relative to the CHCl2 group leads to different staggered and eclipsed conformations. The staggered conformations, where the deuterium (B1214612) atoms are positioned between the atoms of the dichloromethyl group, represent energy minima. The eclipsed conformations, where the deuterium atoms are aligned with the hydrogen and chlorine atoms, correspond to energy maxima and act as transition states for the rotation. nih.gov

Computational methods can map out the potential energy surface for this internal rotation, revealing the energy barriers between the stable staggered conformers. These barriers are typically low, allowing for rapid interconversion at room temperature. spoken-tutorial.org

Below is a table of typical bond lengths and angles for 1,1-dichloroethane, which would be very similar for its deuterated isotopologue, as determined by computational methods.

Parameter Description Typical Calculated Value
r(C-C)Carbon-Carbon bond length~1.53 Å
r(C-H)Carbon-Hydrogen bond length (in CHCl2)~1.10 Å
r(C-D)Carbon-Deuterium bond length (in CD3)~1.09 Å
r(C-Cl)Carbon-Chlorine bond length~1.78 Å
∠(Cl-C-Cl)Chlorine-Carbon-Chlorine bond angle~111.5°
∠(H-C-Cl)Hydrogen-Carbon-Chlorine bond angle~108.5°
∠(C-C-H)Carbon-Carbon-Hydrogen bond angle~110.0°
∠(D-C-D)Deuterium-Carbon-Deuterium bond angle~109.5°

Note: These are representative values. The exact values depend on the level of theory and basis set used in the calculation.

After geometry optimization finds a stable structure, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. chemrxiv.org The calculations involve computing the second derivatives of the energy with respect to the atomic coordinates, which form the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each frequency). chemrxiv.org

For 1,1-dichloroethane (2,2,2-D3), the predicted vibrational spectrum will show characteristic peaks corresponding to different types of molecular motion. Key vibrational modes include:

C-D stretching: These vibrations occur at lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (around 2900-3000 cm⁻¹) due to the heavier mass of deuterium. princeton.edu

C-H stretching: A single C-H bond in the CHCl₂ group will have a characteristic stretching frequency.

C-Cl stretching: These are typically found in the fingerprint region of the IR spectrum, generally between 580 and 800 cm⁻¹. docbrown.info

Deformation modes: These include bending, rocking, wagging, and twisting of the molecular framework (e.g., CD₃ and CHCl₂ groups).

Theoretical calculations can predict the frequencies and intensities of these bands, which can be compared with experimental spectra to confirm the structure and aid in spectral assignment. nih.govyoutube.com The isotopic substitution in 1,1-dichloroethane (2,2,2-D3) provides a clear example of how vibrational frequencies are mass-dependent, a principle fundamental to vibrational spectroscopy.

Computational chemistry is an invaluable tool for studying chemical reactions, allowing for the characterization of transition states—the highest energy point along a reaction pathway. acs.org By modeling the transition state, chemists can calculate the activation energy (the energy barrier that must be overcome for the reaction to occur), providing insights into the reaction rate and mechanism. mdpi.com

A common reaction for haloalkanes like 1,1-dichloroethane is dehydrochlorination, an elimination reaction where HCl is removed to form an alkene (in this case, vinyl chloride). The reaction can proceed through different mechanisms, such as the concerted E2 pathway.

Transition state modeling for the E2 elimination from 1,1-dichloroethane (2,2,2-D3) would involve finding the saddle point on the potential energy surface corresponding to the simultaneous breaking of the C-H (or C-D) and C-Cl bonds and the formation of the C=C double bond and the H-Cl bond. researchgate.net Comparing the calculated activation energies for the removal of a proton from the CHCl₂ group versus a deuteron (B1233211) from the CD₃ group allows for the theoretical prediction of kinetic isotope effects. rutgers.edu These calculations help elucidate the reaction mechanism by revealing the structure and energetics of the key transition state. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically focus on individual molecules in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules in the liquid or solid phase. tandfonline.com MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. nih.gov The forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system as a function of atomic coordinates. up.pt

For 1,1-dichloroethane (2,2,2-D3), MD simulations can provide detailed information about its liquid structure, thermodynamic properties, and transport properties (like diffusion and viscosity). These simulations can reveal how molecules pack together in the liquid state and characterize the nature of intermolecular interactions, which are primarily van der Waals forces and dipole-dipole interactions due to the polar C-Cl bonds. tandfonline.com

MD simulations have been extensively used to study the interface between water and related compounds like 1,2-dichloroethane, providing molecular-level insights into the structure and dynamics of these important liquid-liquid interfaces. up.ptaip.org Similar studies on 1,1-dichloroethane (2,2,2-D3) could elucidate how the molecule orients itself at interfaces and interacts with other solvents, which is crucial for understanding processes like solvent extraction. aip.org

Prediction and Interpretation of Isotopic Effects

Isotopic substitution, such as replacing hydrogen with deuterium, can have a measurable effect on the rates and equilibria of chemical reactions. These phenomena are known as kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs), respectively. wikipedia.org Computational chemistry provides a framework for predicting and interpreting these effects, offering deep insights into reaction mechanisms.

The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a light isotope (k_L) to the rate constant with a heavy isotope (k_H). wikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu

The theoretical basis for the KIE lies in the differences in zero-point vibrational energy (ZPVE). A bond to a heavier isotope (like C-D) has a lower vibrational frequency and thus a lower ZPVE than a bond to a lighter isotope (C-H). princeton.edu Breaking the C-D bond requires more energy to reach the transition state compared to breaking the C-H bond, resulting in a slower reaction rate for the deuterated compound. This typically leads to a "normal" KIE (k_H/k_D > 1).

For the dehydrochlorination of 1,1-dichloroethane (2,2,2-D3), if the rate-determining step involves the removal of a deuteron from the CD₃ group, a primary deuterium KIE would be expected. Quantum chemical calculations can be used to compute the KIE by:

Optimizing the geometries of the reactant and the transition state.

Calculating the vibrational frequencies for both structures.

Using statistical mechanics to calculate the rate constants for both the deuterated and non-deuterated species based on the vibrational frequencies and energy differences.

The magnitude of the calculated KIE can provide strong evidence for a proposed reaction mechanism. rutgers.edunih.gov For example, a large primary KIE would support a mechanism where the C-D bond is significantly broken in the transition state.

Reaction Step Isotope Location Expected KIE (kH/kD) Interpretation
DehydrochlorinationDeuterium at the β-carbon (CD₃ group)> 1 (Normal)C-D bond is broken in the rate-determining step.
Nucleophilic Substitution (Sₙ2)Deuterium at the α-carbon (CHCl₂)< 1 (Inverse) or ≈ 1C-H bond is not broken; small effect due to rehybridization.
Nucleophilic Substitution (Sₙ1)Deuterium at the α-carbon (CHCl₂)> 1 (Normal)Small effect due to hyperconjugation stabilizing the carbocation intermediate.

This theoretical approach allows researchers to probe mechanistic details that are often inaccessible through experimental means alone. nih.gov

Modeling Isotopic Fractionation in Environmental Processes

Computational chemistry and theoretical studies are pivotal in understanding the isotopic fractionation of 1,1-dichloroethane, including its deuterated isotopologue 1,1-Dichloroethane (2,2,2-D3), during environmental degradation processes. These computational models provide a molecular-level understanding of reaction mechanisms and the associated kinetic isotope effects (KIEs), which are fundamental to interpreting stable isotope data from contaminated field sites.

The primary environmental degradation pathways for 1,1-dichloroethane include oxidation, hydrolysis, and reductive dechlorination. Each of these pathways exhibits a characteristic isotopic fractionation signature. Computational modeling, particularly through quantum chemical calculations, allows for the determination of these signatures by examining the transition states of the rate-limiting steps in each reaction.

Theoretical Framework for Modeling Isotopic Fractionation

The foundation of modeling isotopic fractionation lies in transition state theory. The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope. This difference in reaction rates arises primarily from the differences in zero-point vibrational energies (ZPVE) between the isotopically substituted molecules in the ground state and at the transition state.

For instance, in the case of 1,1-Dichloroethane (2,2,2-D3), the substitution of hydrogen with deuterium at the C2 position leads to a lower ZPVE for the C-D bonds compared to the C-H bonds. This is because the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. During a reaction where a C-H or C-D bond is broken or significantly altered in the transition state, the change in vibrational energy will be different for the two isotopologues, leading to isotopic fractionation.

Application to Environmental Degradation Pathways

Oxidative Degradation:

One of the significant degradation pathways for 1,1-dichloroethane in the atmosphere and in some aquatic environments is its reaction with hydroxyl radicals (•OH). This reaction proceeds via hydrogen abstraction from either the chlorinated carbon (C1) or the non-chlorinated carbon (C2).

Computational studies, such as ab initio molecular orbital theory, have been employed to investigate these hydrogen abstraction reactions. acs.org These studies calculate the optimized geometries and harmonic vibrational frequencies for the reactants, transition states, and products at various levels of theory, such as (U)MP2 and QCISD(T) with extended basis sets. acs.org

For 1,1-Dichloroethane (2,2,2-D3), the hydrogen abstraction would occur from the C1 position, while deuterium abstraction would occur from the C2 position. The theoretical modeling of these reactions allows for the calculation of the primary KIE for deuterium. A significant primary KIE is expected for the abstraction of deuterium from the C2 position, as the C-D bond is directly involved in the reaction. The magnitude of this KIE provides insight into the nature of the transition state.

Reductive Dechlorination:

In anaerobic environments, 1,1-dichloroethane can undergo reductive dechlorination. This can proceed through different mechanisms, such as hydrogenolysis or dichloroelimination. Computational modeling can help elucidate these pathways and their corresponding isotopic signatures. For 1,1-Dichloroethane (2,2,2-D3), the substitution of hydrogen with deuterium at the C2 position would result in a secondary isotope effect during reductive dechlorination, as the C-D bonds are not typically broken in the rate-determining step. The magnitude of this secondary KIE can still provide valuable information about the transition state structure.

Data from Theoretical Studies

While specific computational data for 1,1-Dichloroethane (2,2,2-D3) is limited in published literature, the principles of KIEs allow for predictions. The following table illustrates the expected kinetic isotope effects for different degradation pathways based on theoretical principles.

Degradation PathwayBond(s) Cleaved in Rate-Limiting StepExpected Primary H/D KIE for C-D CleavageExpected Secondary H/D KIE
Oxidative Degradation (H-abstraction from C2) C-H/C-DSignificant (>2)Minimal
Reductive Dichloroelimination C-ClMinimalSmall (1.0 - 1.2)
Hydrolysis C-ClMinimalSmall (1.0 - 1.1)

This table is illustrative and based on general principles of kinetic isotope effects. Actual values would require specific quantum chemical calculations for each reaction.

Research Findings from Analogous Compounds

Theoretical and experimental studies on analogous compounds, such as deuterated chloroethanes and 1,2-dichloroethanes, support the principles outlined above. For instance, studies on the unimolecular elimination of DCl from chemically activated 1,2-dichloroethane-d4 (B128599) have utilized RRKM (Rice-Ramsperger-Kassel-Marcus) theory to interpret the experimental kinetic isotope effects. aip.org These studies demonstrate the utility of computational models in understanding the dynamics of reactions involving deuterated haloalkanes. aip.org

Applications of 1,1 Dichloroethane 2,2,2 D3 in Diverse Research Methodologies

Internal Standard in Quantitative Analytical Chemistry

1,1-Dichloroethane (B41102) (2,2,2-D3), a deuterated isotopologue of 1,1-dichloroethane, serves as a valuable tool in quantitative analytical chemistry, primarily as an internal standard. Its utility stems from its chemical similarity to the non-deuterated analyte, 1,1-dichloroethane, while being distinguishable by mass spectrometry. This allows it to be added to a sample in a known quantity before analysis to correct for variations in sample preparation and instrument response.

Calibration and Validation of Analytical Methods for Trace Analysis of VOCs

In the trace analysis of volatile organic compounds (VOCs), accuracy and precision are paramount. The use of isotopically labeled internal standards like 1,1-dichloroethane (2,2,2-D3) is a cornerstone of robust method calibration and validation. thermofisher.com

During method development, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the target analyte and a constant concentration of the internal standard. The response of the analyte relative to the internal standard is plotted against the analyte concentration. This process compensates for systematic and random errors that can occur during sample preparation and analysis. For instance, in methods like the U.S. Environmental Protection Agency (EPA) Method 8260 for VOC analysis, deuterated compounds are recommended as surrogates and internal standards to ensure data quality. thermofisher.comusgs.gov The validation of such methods involves assessing parameters like linearity, accuracy, precision, and limits of detection and quantification, all of which are enhanced by the inclusion of an appropriate internal standard. core.ac.uk

The following table illustrates a hypothetical calibration dataset for the analysis of 1,1-dichloroethane using 1,1-dichloroethane (2,2,2-D3) as an internal standard.

Concentration of 1,1-Dichloroethane (µg/L)Analyte Peak AreaInternal Standard Peak Area (Constant Concentration)Response Ratio (Analyte Area / IS Area)
1.050,000100,0000.50
5.0255,000102,0002.50
10.0510,00099,0005.15
20.01,050,000105,00010.00
50.02,480,00098,00025.31

Application in Environmental Monitoring and Remediation Research

Environmental monitoring for VOCs in matrices such as water and soil is crucial for assessing pollution and the effectiveness of remediation efforts. mdpi.com The analysis of environmental samples often involves complex matrices that can interfere with the detection of target analytes. The use of 1,1-dichloroethane (2,2,2-D3) as an internal standard helps to mitigate these matrix effects. thermofisher.com

In remediation research, tracking the concentration of contaminants over time is essential. By spiking samples with a known amount of 1,1-dichloroethane (2,2,2-D3) prior to extraction and analysis, researchers can obtain more accurate data on the degradation or removal of 1,1-dichloroethane and other related chlorinated solvents. This improved accuracy is vital for evaluating the efficiency of different remediation technologies.

Tracer Studies in Environmental Systems

The unique isotopic signature of 1,1-dichloroethane (2,2,2-D3) makes it an effective tracer in environmental studies. When introduced into a system, its movement and transformation can be monitored, providing insights into various environmental processes. mdpi.com

Source Apportionment of Halogenated VOCs in Air and Water

Identifying the sources of groundwater and atmospheric contamination by halogenated VOCs is a critical step in environmental management. mdpi.com Isotopic tracers can be used to "fingerprint" potential sources. If a specific industrial process is suspected of releasing 1,1-dichloroethane, introducing a small, controlled amount of 1,1-dichloroethane (2,2,2-D3) into the process stream can help confirm this. The subsequent detection of the deuterated compound in nearby air or water samples would provide a definitive link to that source. This technique, known as compound-specific isotope analysis (CSIA), is a powerful tool for source apportionment. mdpi.com

Determination of Transport and Transformation Rates in Natural Systems

Understanding how contaminants move through and are transformed in the environment is key to predicting their fate and impact. copernicus.org 1,1-dichloroethane (2,2,2-D3) can be used in controlled field or laboratory experiments to determine transport and transformation rates.

By introducing the deuterated compound into an aquifer or a simulated environmental system, researchers can track its movement and measure its concentration over time and distance. This data can be used to calculate transport parameters such as velocity and dispersion. Furthermore, by monitoring the disappearance of the deuterated compound and the appearance of any degradation products, transformation rates due to processes like biodegradation can be quantified. nih.gov

Research Tool in Mechanistic Enzymology and Biotransformation Studies (non-human, in vitro)

1,1-Dichloroethane (2,2,2-D3) is a valuable tool for investigating the mechanisms of enzymatic reactions and biotransformation pathways of chlorinated hydrocarbons in non-human, in vitro systems.

The biotransformation of chlorinated ethanes is often initiated by enzymes produced by microorganisms. nih.govnih.gov In vitro studies using purified enzymes or cell-free extracts allow for a detailed examination of these reactions without the complexities of a whole-cell system.

By using 1,1-dichloroethane (2,2,2-D3) as a substrate in these in vitro assays, researchers can probe the reaction mechanism. For example, the breaking of a carbon-deuterium (C-D) bond is typically slower than the breaking of a carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can provide evidence for the rate-limiting step of an enzymatic reaction. If the reaction is slower with the deuterated substrate, it suggests that C-H bond cleavage is involved in the rate-determining step of the biotransformation process.

The following table outlines a hypothetical in vitro experiment comparing the degradation rates of 1,1-dichloroethane and its deuterated analog by a bacterial dehalogenase.

SubstrateInitial Concentration (µM)Concentration after 1 hour (µM)Degradation Rate (µM/hr)
1,1-Dichloroethane1005050
1,1-Dichloroethane (2,2,2-D3)1008515

This data would indicate a significant kinetic isotope effect, providing valuable insight into the enzymatic mechanism of dehalogenation.

Reference Material for NMR and Mass Spectrometry Applications

1,1-Dichloroethane (2,2,2-D3) is the isotopically labeled form of 1,1-dichloroethane, where three hydrogen atoms on one of the carbon atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). clearsynth.comresearchgate.net The use of such stable isotope-labeled standards is crucial for achieving high levels of precision and accuracy in the measurement of analytes, especially in complex sample matrices. clearsynth.comscispace.com

The fundamental principle behind using a deuterated internal standard is that it is chemically identical to the analyte of interest but has a different mass. This allows it to be distinguished by mass-sensitive detectors while ensuring it behaves similarly to the unlabeled analyte during sample preparation and analysis. This co-elution and similar behavior help to compensate for variations in sample extraction, instrument response, and matrix effects, which can suppress or enhance the analyte signal. clearsynth.comnih.gov

Detailed Research Findings

Research applications for 1,1-dichloroethane (2,2,2-D3) are prominent in environmental monitoring and analytical chemistry. It serves as a reliable reference material for the precise quantification of volatile organic compounds (VOCs), including its non-deuterated counterpart, 1,1-dichloroethane, in various environmental samples like water and air.

In quantitative studies, a known amount of 1,1-dichloroethane (2,2,2-D3) is added to a sample before processing. The ratio of the signal from the native analyte to the signal from the deuterated internal standard is then measured. This ratio is used to calculate the concentration of the analyte, effectively correcting for any losses during sample preparation or fluctuations in instrument performance. scispace.com This method significantly improves the reproducibility and reliability of analytical data. nih.gov For instance, studies have shown that using a stable isotope-labeled (SIL) internal standard can significantly improve the precision of an assay compared to using a structural analogue. scispace.com

NMR Spectroscopy Applications

In Nuclear Magnetic Resonance (NMR) spectroscopy, 1,1-dichloroethane (2,2,2-D3) can be used as an internal standard for quantifying 1,1-dichloroethane. Since the deuterium atoms are NMR-inactive in ¹H NMR, the spectrum of the deuterated standard is simplified, allowing for clear integration of the remaining proton signals without interference. The chemical shifts of the protons in the non-deuterated portion of the molecule remain virtually identical to those of the unlabeled compound.

For ¹H NMR of 1,1-dichloroethane, there are two distinct proton environments, leading to two main signals. docbrown.info The ¹³C NMR spectrum of 1,1-dichloroethane shows two signals corresponding to the two different carbon environments. docbrown.info The electronegative chlorine atoms cause a downfield shift for the carbon atom to which they are attached. docbrown.info

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the non-deuterated moiety of 1,1-Dichloroethane.
NucleusGroupChemical Shift (ppm)Multiplicity
¹H-CH₃~2.07Doublet
¹H-CHCl₂~5.87Quartet
¹³C-CH₃~31.6N/A
¹³C-CHCl₂~69.4N/A

Mass Spectrometry Applications

In mass spectrometry (MS), 1,1-dichloroethane (2,2,2-D3) is an ideal internal standard for the quantification of 1,1-dichloroethane and other related volatile compounds via isotope dilution mass spectrometry. lcms.cz The deuterated standard is added to the sample, and the mixture is often analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov

The mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms. The fragmentation patterns of both the analyte and the standard are similar, but the corresponding fragment ions for the deuterated compound will have a higher mass-to-charge ratio (m/z). docbrown.info The base peak in the mass spectrum of 1,1-dichloroethane is typically at m/z 63, corresponding to the [CH₃CH³⁵Cl]⁺ fragment. docbrown.info For the D3-labeled compound, the corresponding fragment would be observed at a higher m/z value. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments. docbrown.infowpmucdn.com

Table 2: Key Mass-to-Charge Ratios (m/z) for 1,1-Dichloroethane and its Deuterated Analog.
CompoundMolecular Ion (M⁺) with ³⁵Cl₂[M-Cl]⁺ Fragment with ³⁵Cl[M-HCl]⁺ Fragment with ³⁵Cl
1,1-Dichloroethane986362
1,1-Dichloroethane (2,2,2-D3)1016664

Future Research Directions and Emerging Paradigms for Deuterated Halogenated Alkanes

Development of Novel and Atom-Economical Synthetic Routes for Complex Deuterated Analogs

The synthesis of deuterated compounds has traditionally relied on methods that are often complex and may not align with the principles of green chemistry. A significant future direction lies in the development of highly efficient and atom-economical synthetic routes for producing complex deuterated analogs like 1,1-dichloroethane-d3. Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all materials used in the synthesis into the final product.

Current research is exploring several promising avenues:

Catalytic Hydrogen Isotope Exchange (HIE): This method is one of the most efficient for site-selective deuteration. rsc.org It involves the use of catalysts to exchange hydrogen atoms with deuterium (B1214612) from a deuterium source, such as heavy water (D₂O). rsc.org Recent advancements focus on developing more active and selective catalysts, including transition metals and photoredox systems, that can operate under milder conditions and with a broader range of substrates, including aliphatic compounds which have traditionally been challenging. acs.org

Multicomponent Reactions (MCRs): MCRs are one-pot reactions that utilize three or more starting materials to form complex products, inherently improving atom economy. nih.govresearchgate.net The use of deuterated reagents, such as deuterated aldehydes or isocyanides, in these reactions allows for the direct and efficient synthesis of complex deuterated molecules with high isotopic enrichment. nih.govresearchgate.net

Environmentally Benign Deuteration Methods: Researchers are developing greener synthetic pathways that avoid hazardous reagents and minimize waste. One such method utilizes an aluminum-heavy water (Al-D₂O) system as a safe and easy-to-handle source of deuterium for H-D exchange reactions, yielding no harmful byproducts. researchgate.net

Use of Novel Deuterium Sources: The development of practical and cost-effective methods for incorporating deuterium is crucial. An innovative approach uses calcium carbide as a starting material to generate deuterated acetylene, which can then be used to synthesize more complex labeled molecules in an atom-economical fashion. researchgate.net

These evolving synthetic strategies are critical for making complex deuterated halogenated alkanes more accessible for research and industrial applications, moving away from multi-step, low-yield processes towards more sustainable and efficient manufacturing.

Integration of Advanced Analytical Techniques for Real-Time Mechanistic Monitoring

Understanding the precise mechanisms of chemical reactions is fundamental to optimizing processes and designing new catalysts. Deuterated compounds are invaluable probes for these studies, and their utility is greatly enhanced by advanced analytical techniques capable of real-time monitoring.

The integration of the following techniques represents a key area of future research:

Analytical Technique Principle of Operation Advantages for Real-Time Monitoring of Deuterated Analogs
In Situ NMR Spectroscopy Nuclear Magnetic Resonance (NMR) provides detailed structural information about molecules in solution. In situ or "on-the-fly" NMR allows for the collection of data during a chemical reaction. mpg.deEnables the tracking of reactants, intermediates, and products in real-time. It can quantify isotopic purity and determine the precise location of deuterium labels, providing direct insight into reaction kinetics and mechanisms. mpg.dersc.org
High-Resolution Mass Spectrometry (HRMS) Techniques like Electrospray Ionization (ESI)-HRMS measure the mass-to-charge ratio of ions with very high accuracy, allowing for the differentiation of molecules with very similar masses, such as isotopologues. nih.govresearchgate.netOffers rapid and highly sensitive characterization of isotopic purity with minimal sample consumption. nih.govresearchgate.net It can be coupled with liquid chromatography (LC-MS) or used for direct analysis (DART-MS) to monitor reaction progress. rsc.orgrsc.org
Molecular Rotational Resonance (MRR) Spectroscopy MRR is a gas-phase technique that measures the rotational transitions of molecules, which are directly related to their three-dimensional structure and mass distribution. nih.govProvides unambiguous identification and quantification of individual components in a mixture without chromatography. nih.gov It is exceptionally sensitive to isotopic substitution and can distinguish between different isotopomers (molecules with the same number of isotopic substitutions at different positions), making it a powerful tool for monitoring H/D exchange reactions in real-time. nih.govbrightspec.com
In Situ Infrared (IR) and Raman Spectroscopy These vibrational spectroscopy techniques monitor changes in the characteristic vibrations of chemical bonds as a reaction proceeds.Can provide kinetic data by tracking the disappearance of reactant peaks and the appearance of product peaks. The C-D bond has a distinct vibrational frequency from the C-H bond, allowing for clear monitoring of deuteration processes. researchgate.net

By combining these advanced analytical tools with deuterated compounds like 1,1-dichloroethane-d3, researchers can gain unprecedented, real-time insights into complex reaction pathways, catalyst behavior, and the subtle effects of isotopic substitution on reaction dynamics. researchgate.net

Synergistic Applications with Multi-Isotope Approaches for Comprehensive Environmental and Mechanistic Insight

The power of isotopic analysis is magnified when multiple isotopic systems are used in concert. While 1,1-dichloroethane-d3 provides a specific tracer for the fate of that compound, combining its analysis with the stable isotope ratios of other elements (e.g., carbon-¹³, chlorine-³⁷) can provide a more holistic understanding of environmental and chemical processes. This multi-isotope approach is an emerging paradigm for comprehensive mechanistic insight.

Compound-Specific Isotope Analysis (CSIA) is a powerful technique in this domain, allowing for the measurement of the isotopic composition of individual compounds within a mixture. nih.gov Future applications will increasingly rely on a multi-element CSIA approach:

Environmental Forensics: In contaminated sites, pollutants often undergo degradation, which can alter their isotopic signatures in predictable ways. By analyzing the dual isotope ratios (e.g., δ²H and δ¹³C) of a contaminant like 1,1-dichloroethane (B41102), it is possible to distinguish between different sources of contamination and to track the extent of biodegradation in the environment. nih.gov

Elucidating Reaction Mechanisms: The kinetic isotope effects for different elements (e.g., hydrogen, carbon, chlorine) within the same reaction can provide complementary information. For example, measuring the KIE for both deuterium (²H) and carbon-13 (¹³C) during the degradation of 1,1-dichloroethane can help to pinpoint the exact bond-breaking steps in the rate-determining stage of the reaction.

Tracing Biogeochemical Cycles: Stable isotopes are natural tracers that can be used to study the movement of elements through ecosystems. hutton.ac.ukenergy.gov By introducing a deuterated compound like 1,1-dichloroethane-d3 into a controlled environment (a microcosm), scientists can track its uptake and transformation by microbial communities while simultaneously monitoring changes in the natural abundance of other stable isotopes (e.g., ¹³C, ¹⁵N) to understand how the compound perturbs local biogeochemical cycles. energy.gov

The synergy of using an artificially introduced isotopic label (deuterium) alongside the analysis of natural variations in other stable isotopes offers a multi-dimensional view of complex systems that is unattainable with a single isotope approach. acs.org

Role of Deuterated Analogs in Fundamental Studies of Chemical Reactivity and Catalysis

Deuterated analogs such as 1,1-dichloroethane-d3 are fundamental tools for probing the core principles of chemical reactivity and catalysis. Their primary role stems from the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. researchgate.net Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed more slowly when that hydrogen is replaced with deuterium. This predictable effect allows deuterated compounds to be used in several fundamental ways:

Mechanism Elucidation: By comparing the reaction rate of 1,1-dichloroethane with its deuterated analog, 1,1-dichloroethane-d3, chemists can determine whether the C-H bond on the methyl group is broken during the slowest step of the reaction. A significant KIE provides strong evidence for such a mechanism.

Catalyst Development: In catalysis research, understanding how a catalyst interacts with a substrate is crucial for designing more efficient systems. Deuterated substrates can be used to probe the mechanism of catalytic cycles, helping to identify which steps involve C-H bond activation. This knowledge can guide the rational design of catalysts with improved activity and selectivity. researchgate.net

Studying Quantum Tunneling: In some reactions, hydrogen atoms can "tunnel" through the activation barrier rather than going over it, a purely quantum mechanical effect. This effect is highly mass-dependent and is significantly reduced for the heavier deuterium isotope. Comparing the reaction rates and temperature dependence for H vs. D analogs can provide evidence for the role of quantum tunneling in chemical transformations.

The strategic use of deuterated analogs remains a cornerstone of physical organic chemistry, providing indispensable insights into the transition states and fundamental energetics of chemical reactions.

Expanding Applications in Green Chemistry and Sustainable Chemical Processes

The principles of green and sustainable chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unep.orgacs.org Deuterated compounds, including 1,1-dichloroethane-d3, can contribute to this paradigm in several expanding application areas.

Key contributions include:

Process Optimization through Mechanistic Understanding: As detailed in the previous section, deuterated analogs help elucidate reaction mechanisms. This fundamental understanding is a prerequisite for process optimization. By identifying rate-limiting steps and catalyst deactivation pathways, chemists can redesign processes to be more energy-efficient, use less catalyst, and produce fewer byproducts, all of which are core tenets of green chemistry. unep.org

Development of Greener Synthetic Routes: A major focus of green chemistry is the development of environmentally benign synthesis methods. researchgate.net Research into novel deuteration techniques, such as the Al-D₂O system, is a direct contribution to this goal by providing alternatives to traditional methods that may use hazardous reagents or produce significant waste streams. researchgate.net

Designing More Durable Products: The kinetic isotope effect can be used to slow down unwanted chemical degradation pathways. In materials science, for example, selectively deuterating positions on a polymer that are susceptible to oxidative degradation could potentially extend the material's lifespan, reducing waste and the need for replacement.

Improving Catalytic Efficiency: Understanding catalyst mechanisms through the use of deuterated compounds can lead to the design of more robust and selective catalysts. This can enable the use of more sustainable feedstocks, such as biomass, by developing catalysts that can efficiently convert them into valuable chemicals. acs.org

By providing a deeper understanding of chemical processes, deuterated halogenated alkanes serve as critical tools that enable the innovation and implementation of safer, more efficient, and environmentally responsible chemical technologies.

Q & A

Q. What methodologies are recommended for addressing data gaps in toxicity studies of 1,1-dichloroethane?

A read-across approach is employed, using structurally and toxicologically similar analogs like 1,2-dichloroethane. Key steps include:

  • Structural comparison : Verify molecular weight, formula, and reactivity (e.g., both are dichlorinated ethanes) .
  • Physicochemical properties : Compare volatility, solubility, and metabolic pathways (e.g., similar ADME profiles) .
  • Validation : Consult peer-reviewed protocols (e.g., EPA systematic review criteria) and cross-check with expert panels . Table 1: Key similarities between 1,1-DCA and 1,2-DCA
Property1,1-DCA1,2-DCA
Molecular formulaC₂H₄Cl₂C₂H₄Cl₂
VolatilityHigh (evaporates rapidly)High
Metabolic pathwayHepatic CYP450 oxidationSimilar

Q. How are environmental hazards characterized for 1,1-dichloroethane in aquatic ecosystems?

Empirical data from 1,1-DCA and analogs (e.g., 1,2-dichloropropane) are integrated with predictive models:

  • Species Sensitivity Distributions (SSDs) : Calculate HC05 (hazard concentration for 5% species) using Web-ICE interspecies correlations .
  • ECOSAR predictions : Estimate toxicity endpoints (e.g., LC50 for fish) when experimental data are lacking .

Q. What are the primary exposure routes considered in risk assessments for 1,1-dichloroethane?

  • Inhalation : Dominant route due to high volatility; PODs (points of departure) derived from 1,2-DCA inhalation studies .
  • Oral : Limited data; extrapolated from subchronic animal studies .
  • Dermal : No direct toxicological data; route-to-route extrapolation is not validated due to missing PBPK models .

Advanced Research Questions

Q. How can researchers validate the use of analog data when experimental results for 1,1-DCA are conflicting?

  • Sensitivity analysis : Compare toxicity endpoints (e.g., NOAELs/LOAELs) across analogs and experimental studies .
  • Mechanistic studies : Use ab initio computational models to assess reaction pathways (e.g., OH radical interactions) .
  • Multi-model integration : Combine SSDs, QSAR predictions, and read-across data to reduce uncertainty .

Q. What strategies address the lack of chronic inhalation and cancer dose-response data for 1,1-DCA?

  • Cross-species extrapolation : Apply allometric scaling from rodent studies of 1,2-DCA, adjusting for metabolic rate differences .
  • Probabilistic modeling : Use Bayesian frameworks to integrate sparse data and analog-derived PODs .
  • Epidemiological gaps : Prioritize occupational cohort studies in industries with historical 1,1-DCA use .

Q. How are thermodynamic properties and reaction kinetics of 1,1-DCA leveraged in environmental fate studies?

  • Degradation pathways : Computational studies (e.g., MP2/QCISD(T)) model reactions with hydroxyl radicals, predicting rate constants and byproducts .
  • Solubility data : Use IUPAC-NIST database values to parameterize partitioning models (e.g., Henry’s law constants) . Table 2: Key physicochemical properties
PropertyValue (1,1-DCA)Source
Water solubility5,500 mg/L (20°C)IUPAC-NIST
Log Kow1.79EPA Dashboard
Vapor pressure234 mmHg (25°C)EPA Risk Evaluation

Q. What peer-review practices ensure robustness in 1,1-DCA risk evaluations?

  • Independent validation : The EPA SACC (Scientific Advisory Committee on Chemicals) evaluates read-across rationale and data integration methods .
  • Transparency mandates : Public comment periods and open-access systematic review protocols (e.g., PRISMA guidelines) .
  • Conflict resolution : Address discrepancies (e.g., conflicting NOAELs) through weight-of-evidence approaches .

Methodological Recommendations

  • For basic studies : Prioritize structural analogs with validated similarity indices (e.g., EPA’s 2019 read-across criteria) .
  • For advanced studies : Combine computational toxicology (e.g., ECOSAR, Web-ICE) with targeted in vitro assays to fill data gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.